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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound
N-(4-fluorophenyl)cyclohexanecarboxamide. While a complete experimental dataset for this
specific molecule is not readily available in the public domain, this document compiles available
information and provides predicted data based on the analysis of structurally similar
compounds and established spectroscopic principles. The molecular formula for N-(4-
fluorophenyl)cyclohexanecarboxamide is C13Hi16FNO, and its molecular weight is 221.27
g/mol .[1][2]

Mass Spectrometry

A mass spectrum (electron ionization) for N-(4-fluorophenyl)cyclohexanecarboxamide is
available from the National Institute of Standards and Technology (NIST) database.[1][3] The
expected molecular ion peak (M*) would be observed at an m/z of 221.

Table 1: Mass Spectrometry Data
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lon m/z (Expected)
M]* 221

[CeH12COl* 111
[FCoHaNH2]* 111

[FCeHa]* 95

[CeHa1]* 83

Infrared (IR) Spectroscopy

An experimental IR spectrum for N-(4-fluorophenyl)cyclohexanecarboxamide is not publicly
available. However, the expected characteristic absorption bands can be predicted based on its
functional groups. The data presented below is inferred from general IR absorption tables and
data for analogous compounds.

Table 2: Predicted Infrared Spectroscopy Data

. Characteristic Absorption
Functional Group ( 1 Notes
cm-

A secondary amide produces a

N-H Stretch (Amide) 3300 - 3500 ]
single, sharp peak.
C-H Stretch (Aromatic) 3010 - 3100
C-H Stretch (Aliphatic) 2850 - 2950 From the cyclohexyl group.
] The "Amide I" band, typically
C=0 Stretch (Amide) 1630 - 1690
strong.
N-H Bend (Amide) 1510 - 1570 The "Amide 11" band.
C-N Stretch (Amide) 1200 - 1300
C-F Stretch (Aromatic) 1100 - 1250

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Complete experimental NMR data for N-(4-fluorophenyl)cyclohexanecarboxamide is not
available. The following tables provide predicted *H and 3C NMR chemical shifts. These
predictions are based on the known spectra of N-phenylcyclohexanecarboxamide, with
adjustments for the electronic effects of the fluorine substituent on the aromatic ring.

'H NMR Spectroscopy

Table 3: Predicted *H NMR Data

Chemical Shift (9,

Protons Multiplicity Integration
ppm)
N-H (Amide) 75-85 brs 1H
H-2', H-6' (Aromatic) 7.4-7.6 dd 2H
H-3', H-5' (Aromatic) 6.9-7.1 t 2H
H-1 (Cyclohexyl) 21-23 m 1H
H-2, H-6 (Cyclohexyl,
(Cy Y 1.8-2.0 m 2H
eq)
H-2, H-6 (Cyclohexyl,
(Cy Y 16-1.8 m 2H
ax)
H-4 (Cyclohexyl, ax) 14-16 m 1H
H-3, H-5 (Cyclohexyl,
(Cy Y 12-14 m 2H
eq)
H-3, H-5, H-4
1.0-1.2 m 3H

(Cyclohexyl, ax, eq)

3C NMR Spectroscopy

Table 4: Predicted 3C NMR Data
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Carbon Chemical Shift (6, ppm)
C=0 (Amide) ~175

C-4' (Aromatic) 158 - 162 (d, LJCF = 245 Hz)
C-1' (Aromatic) ~134 (d, 4JCF = 3 Hz)

C-2', C-6' (Aromatic) ~122 (d, 2JCF = 8 Hz)

C-3', C-5' (Aromatic) ~115 (d, 2JCF = 22 Hz)

C-1 (Cyclohexyl) ~46

C-2, C-6 (Cyclohexyl) ~30

C-4 (Cyclohexyl) ~26

C-3, C-5 (Cyclohexyl) ~25

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to acquire the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The
sample would be prepared by dissolving approximately 5-10 mg of N-(4-
fluorophenyl)cyclohexanecarboxamide in 0.7 mL of a deuterated solvent, typically
chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-de). Chemical shifts would be reported in
parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
The sample could be prepared as a KBr pellet by grinding a small amount of the compound
with potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum
could be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small
amount of the solid sample is placed directly onto the ATR crystal. The spectrum would be
recorded over a range of 4000 to 400 cm™1,
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Mass Spectrometry

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI)
source. A small amount of the sample would be introduced into the instrument, typically via a
direct insertion probe or after separation by gas chromatography (GC). The sample would be
ionized by a 70 eV electron beam, and the resulting fragments would be separated by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like N-(4-fluorophenyl)cyclohexanecarboxamide.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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